

Luteolin-3',7-di-O-glucoside solubility in different solvents

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Compound of Interest

Compound Name: Luteolin-3',7-di-O-glucoside

Cat. No.: B191750

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Luteolin-3',7-di-O-glucoside Solubility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of **Luteolin-3',7-di-O-glucoside** and related compounds in various solvents. Due to the limited availability of quantitative solubility data for **Luteolin-3',7-di-O-glucoside**, this guide also includes data for its aglycone, Luteolin, and its mono-glucoside, Luteolin-7-O-glucoside, to provide a broader context for researchers. The inclusion of detailed experimental protocols and visualization of relevant signaling pathways aims to equip scientists with the necessary information for effective research and development.

Quantitative Solubility Data

The solubility of flavonoids is a critical parameter in their extraction, purification, and formulation for therapeutic applications. The following tables summarize the available quantitative solubility data for **Luteolin-3',7-di-O-glucoside**, Luteolin-7-O-glucoside, and Luteolin. It is important to note that the solubility of glycosides can be significantly influenced by the position and number of sugar moieties.



Compound	Solvent	Solubility	Temperature (°C)
Luteolin-3',7-di-O- glucoside	Dimethyl Sulfoxide (DMSO)	50 mg/mL[1]	Not Specified
Chloroform	Soluble[2]	Not Specified	
Dichloromethane	Soluble[2]	Not Specified	
Ethyl Acetate	Soluble[2]	Not Specified	
Acetone	Soluble[2]	Not Specified	
Luteolin-7-O- glucoside	Dimethylformamide (DMF)	20 mg/mL	Not Specified
Dimethyl Sulfoxide (DMSO)	10 mg/mL	Not Specified	
Ethanol	5 mg/mL	Not Specified	•
DMSO:PBS (pH 7.2) (1:5)	1 mg/mL	Not Specified	•
Water	1.08 g/L (Predicted)	Not Specified	•
Luteolin	Dimethylformamide (DMF)	~20 mg/mL[3]	Not Specified
Dimethyl Sulfoxide (DMSO)	~10 mg/mL[3]	25	
Ethanol	~5 mg/mL[3]	25	•
Methanol	Soluble[4]	Not Specified	•
Water	0.0064 mg/mL[5]	30	•
Aqueous Alkaline Solutions	1.4 mg/mL[4]	25	•
1 eq. Sodium hydroxide	5 mM[4]	25	•



DMF:PBS (pH 7.2) (1:5) ~1 mg/mL[3] Not Specified

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental in pre-formulation and drug discovery. The following are detailed methodologies for key experiments cited in the literature for determining the solubility of flavonoids.

Shake-Flask Method for Thermodynamic Solubility

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

- Sample Preparation: An excess amount of the flavonoid powder is added to a known volume of the solvent in a sealed vial.
- Equilibration: The vials are agitated in a constant temperature water bath or shaker for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the compound).
- Quantification: The concentration of the flavonoid in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Standard Curve: A standard curve is generated using known concentrations of the flavonoid to accurately quantify the amount in the saturated solution.

High-Throughput Kinetic Solubility Assay using Nephelometry

This method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution in an aqueous buffer.



Methodology:

- Stock Solution Preparation: A high-concentration stock solution of the flavonoid is prepared in 100% DMSO.
- Serial Dilution: A serial dilution of the stock solution is prepared in DMSO in a microtiter plate.
- Addition of Aqueous Buffer: A fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to each well containing the DMSO solution.
- Precipitation Monitoring: The plate is incubated for a specific period (e.g., 1-2 hours) at a controlled temperature. The formation of precipitate is monitored by measuring the turbidity of the solution using a nephelometer.
- Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to the baseline.

Signaling Pathways and Experimental Workflows

Luteolin and its glycosides have been shown to modulate various signaling pathways, contributing to their diverse biological activities. The following diagrams illustrate some of these pathways and a typical experimental workflow for solubility determination.



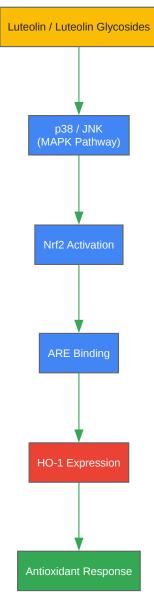
Workflow for Thermodynamic Solubility Determination Preparation Add excess flavonoid to solvent Seal vial **Equilibration** Agitate at constant temperature (24-72h) Phase Separation Centrifuge or filter to separate solid Collect clear supernatant Quantification Analyze supernatant by HPLC-UV Determine concentration from standard curve

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Caption: Workflow for Thermodynamic Solubility Determination.



Luteolin and Luteolin Glycosides in Nrf2/MAPK Signaling



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Caption: Modulation of the Nrf2/MAPK signaling cascade.



Pro-inflammatory Cytokines (e.g., IL-6, IL-22) Cytokine Receptor Luteolin Glycosides JAK Phosphorylation STAT3 Phosphorylation & Dimerization STAT3 Nuclear Translocation Pro-inflammatory Gene

Inhibition of JAK/STAT3 Pathway by Luteolin Glycosides

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Transcription

Caption: Inhibition of the JAK/STAT3 signaling pathway.

Conclusion



This technical guide provides a consolidated resource on the solubility of **Luteolin-3',7-di-O-glucoside** and its closely related compounds. While quantitative data for the di-glucoside is limited, the information presented for Luteolin and Luteolin-7-O-glucoside offers valuable insights for researchers. The detailed experimental protocols and signaling pathway diagrams are intended to facilitate further investigation into the therapeutic potential of these important flavonoids. As research progresses, a more comprehensive understanding of the physicochemical properties of **Luteolin-3',7-di-O-glucoside** will undoubtedly emerge, aiding in its development as a potential therapeutic agent.

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